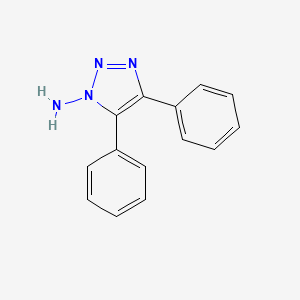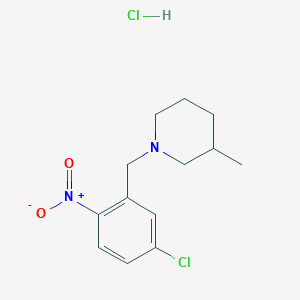
4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone, also known as TH-PVP, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the activation of the reward pathway, leading to feelings of euphoria and increased motivation. This compound also acts as a partial agonist of the α2-adrenergic receptor, leading to a decrease in sympathetic nervous system activity.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. Chronic administration of this compound has been associated with neurotoxicity, including damage to dopaminergic neurons in the striatum. This compound has also been shown to induce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone has several advantages for lab experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This compound is also relatively stable and can be easily synthesized using different methods. However, this compound has several limitations, including its potential for neurotoxicity and the lack of human studies on its safety and efficacy.
Zukünftige Richtungen
Future research on 4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone should focus on its potential as a treatment for psychiatric disorders, including depression and anxiety. Additional studies are needed to elucidate the mechanisms of this compound-induced neurotoxicity and to develop strategies to mitigate its adverse effects. Further research is also needed to determine the optimal dosing and administration regimens for this compound and to evaluate its safety and efficacy in human subjects.
Synthesemethoden
The synthesis of 4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone has been reported using different methods, including the Leuckart-Wallach reaction, Friedel-Crafts acylation, and Mannich reaction. In the Leuckart-Wallach reaction, 4-fluoropropiophenone is reacted with ammonium formate to produce 4-fluoro-α-ketohexamethyleneimine, which is then reduced to 4-fluoroamphetamine. The final step involves the reaction of 4-fluoroamphetamine with 2-thiophenecarboxaldehyde and 4,4,5,5-tetrafluoro-1-pentanone in the presence of sodium borohydride to yield this compound. Other methods involve the reaction of 4-fluoroamphetamine with phenylacetonitrile and 4,4,5,5-tetrafluoro-1-pentanone in the presence of aluminum chloride or boron trifluoride.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone has potential applications in various fields, including medicinal chemistry, forensic science, and neuropharmacology. In medicinal chemistry, this compound has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. In forensic science, this compound has been used as a reference standard for the identification of synthetic cathinones in seized drug samples. In neuropharmacology, this compound has been investigated for its effects on the central nervous system, including its ability to modulate dopamine, norepinephrine, and serotonin neurotransmission.
Eigenschaften
IUPAC Name |
4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-thiophen-2-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4O2S/c16-13(17)15(18,19)14(21,10-5-2-1-3-6-10)9-11(20)12-7-4-8-22-12/h1-8,13,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEQEWWIEDXSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)(C(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

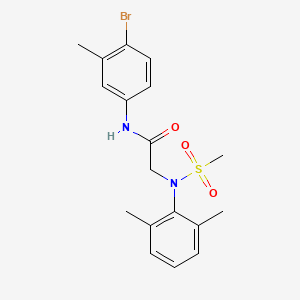
![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
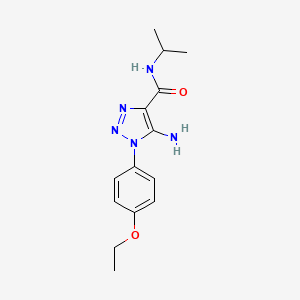
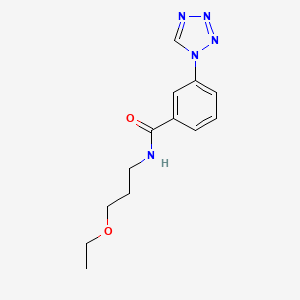
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
![3-[(4-ethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5033064.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)

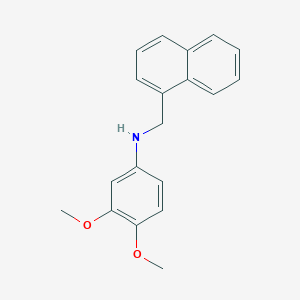
![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)
